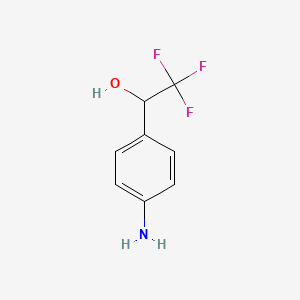

1-(4-Aminophenyl)-2,2,2-trifluoroethanol

Descripción general

Descripción

1-(4-Aminophenyl)-2,2,2-trifluoroethanol is a useful research compound. Its molecular formula is C8H8F3NO and its molecular weight is 191.153. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Polyimides

1-(4-Aminophenyl)-2,2,2-trifluoroethanol is used in the synthesis and characterization of polyimides, which are high-performance polymers known for their excellent thermal and mechanical properties. These polyimides are synthesized through a two-step process, including the preparation of poly(amic-acid) and solution imidization. Their solubility, solution viscosity, water absorption, coefficient of thermal expansion (CTE), dielectric constant, and refractive index are key characteristics evaluated in this context (Myung, Ahn, & Yoon, 2004).

Optical Properties and Dielectric Constant of Fluorinated Polyimides

Studies have also focused on the creation of fluorinated polyimides using derivatives of this compound. These polyimides exhibit outstanding optical transparency, low moisture absorption, and low dielectric constants, making them suitable for electronic and optical applications (Tao et al., 2009).

Oxidation Studies

In oxidation studies, compounds like this compound are used to understand the kinetics and mechanisms of oxidation processes. These studies provide insights into the formation of ketones and the influence of various catalysts and conditions on the reaction rates (Norcross et al., 1997).

Electrophilicity-Nucleophilicity Relations

This compound is also instrumental in studying electrophilicity-nucleophilicity relations, which are fundamental concepts in organic chemistry. Understanding these relationships helps in predicting and controlling chemical reactions, particularly in synthesis (Dichiarante, Fagnoni, & Albini, 2008).

Nucleophilic Substitution and Elimination Reactions

Research involving this compound aids in understanding the mechanisms of nucleophilic substitution and elimination reactions, particularly in aqueous solutions. These reactions are key in organic synthesis and the development of pharmaceuticals (Toteva & Richard, 1996).

Propiedades

IUPAC Name |

1-(4-aminophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7,13H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJOUBNXCFLFBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2510724.png)

![3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid](/img/structure/B2510734.png)

![N-(3-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2510735.png)

![1-(Furan-3-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2510738.png)